4-Hydroxy-3-methylcyclohexanone
Overview
Description
4-Hydroxy-3-methylcyclohexanone is an organic compound with the molecular formula C7H12O2 It is a derivative of cyclohexanone, characterized by the presence of a hydroxyl group and a methyl group on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-methylcyclohexanone can be synthesized through several methods. One common approach involves the hydroxylation of 3-methylcyclohexanone. This reaction typically employs oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. The use of catalysts such as transition metal complexes can facilitate the hydroxylation reaction, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-methylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: 4-Methylcyclohexanone or 4-methylcyclohexanoic acid.
Reduction: 4-Hydroxy-3-methylcyclohexanol.
Substitution: Various substituted cyclohexanones depending on the substituent introduced.
Scientific Research Applications
4-Hydroxy-3-methylcyclohexanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methylcyclohexanone involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The carbonyl group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Cyclohexanone: Lacks the hydroxyl and methyl groups, making it less reactive in certain contexts.
3-Hydroxy-4-methylcyclohexanone: Similar structure but with different positioning of the hydroxyl and methyl groups, leading to different chemical properties.
4-Methylcyclohexanone: Lacks the hydroxyl group, affecting its reactivity and applications
Uniqueness: 4-Hydroxy-3-methylcyclohexanone is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
4-hydroxy-3-methylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-4-6(8)2-3-7(5)9/h5,7,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSXPZSFKIABFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555959 | |
Record name | 4-Hydroxy-3-methylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89897-04-1 | |
Record name | 4-Hydroxy-3-methylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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